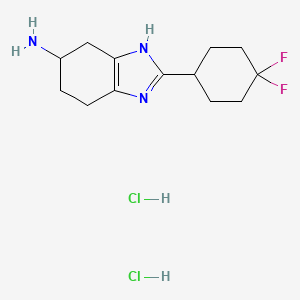

2-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F2N3.2ClH/c14-13(15)5-3-8(4-6-13)12-17-10-2-1-9(16)7-11(10)18-12;;/h8-9H,1-7,16H2,(H,17,18);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKHTZNGZIIMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)NC(=N2)C3CCC(CC3)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909337-85-4 | |

| Record name | 2-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS Number: 1909337-85-4) is a novel compound with potential therapeutic applications. Its unique structure and biological activity have garnered attention in various fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in specific conditions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride is with a molecular weight of 328.23 g/mol. The compound features a benzodiazole core with a tetrahydro structure and difluorocyclohexyl substituent that contributes to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1909337-85-4 |

| Molecular Formula | |

| Molecular Weight | 328.23 g/mol |

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis (MTb), which is essential for the bacterium's respiratory metabolism. Inhibition of NDH-2 leads to a depletion of cellular ATP levels, indicating a disruption in energy production pathways essential for bacterial survival .

Inhibition Studies

In vitro studies demonstrated that the compound retains significant whole-cell potency against MTb. The introduction of difluorocyclohexyl groups was noted to enhance microsomal stability while maintaining efficacy against bacterial strains resistant to conventional treatments .

Efficacy in Case Studies

Recent research has highlighted several case studies where 2-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride was tested for its therapeutic potential:

- Study on Mycobacterial Resistance : A study assessed the compound's effectiveness against drug-resistant strains of MTb. Results indicated that it not only inhibited growth but also restored sensitivity to other antibiotics when used in combination therapy .

- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed favorable absorption characteristics and bioavailability in animal models. The compound exhibited a half-life conducive for therapeutic dosing regimens .

- Safety Profile : Toxicological assessments indicated that the compound has a manageable safety profile with minimal adverse effects observed at therapeutic doses .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between 2-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride and other known NDH-2 inhibitors.

| Compound Name | Mechanism of Action | Efficacy Against MTb | Safety Profile |

|---|---|---|---|

| 2-(4,4-Difluorocyclohexyl)... | NDH-2 Inhibition | High | Favorable |

| Clofazimine | Cytochrome bc1 complex inhibition | Moderate | Moderate toxicity |

| Bedaquiline | ATP Synthase inhibition | High | Manageable |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and two closely related analogs:

Key Differences and Implications

Substituent Effects: The 4,4-difluorocyclohexyl group in the target compound increases molecular weight and lipophilicity compared to the methyl-substituted analog . Fluorine atoms may enhance metabolic stability and membrane permeability, a common strategy in CNS-targeting drug design. The unsubstituted indazol-amine analog lacks functional groups for targeted interactions, making it less versatile in complex applications .

Physicochemical Properties :

- The target compound’s calculated molecular weight (316.26 g/mol) exceeds that of its analogs, which may impact bioavailability. However, the dihydrochloride salt form improves water solubility, a feature shared with other dihydrochloride salts in initiator compounds (e.g., azoamidines in ) .

- The methyl-substituted analog’s purity (≥95%) and commercial availability suggest its utility in high-throughput screening, whereas the target compound’s specialized substituent may require custom synthesis .

Synthetic and Commercial Considerations :

- The target compound (SY209219) is listed by Accela but lacks detailed pricing or availability data, unlike the methyl-substituted analog, which is sold by CymitQuimica at premium rates (€728/50 mg) .

- The unsubstituted indazol-amine is available via ChemBK, emphasizing its role as a cost-effective research tool .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions, including cyclization and salt formation. Key steps include:

- Cyclohexyl Group Introduction : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres (argon/nitrogen) to attach the 4,4-difluorocyclohexyl moiety. Monitor reaction progress via TLC or HPLC .

- Benzodiazole Formation : Employ condensation reactions between diamines and aldehydes/ketones in ethanol or DMF with catalytic acetic acid. Reflux for 4–6 hours to ensure completion .

- Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization to obtain the dihydrochloride salt. Purity is confirmed via melting point analysis and elemental composition (CHNS-O) .

Table 1 : Example Optimization Parameters

| Parameter | Condition Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 4–12 hours (reflux) | >6 hours improves cyclization |

| Catalyst Loading | 0.1–0.3 mol% Pd | Higher loading reduces side products |

| Solvent | EtOH vs. DMF | DMF increases solubility but may require longer purification |

Q. Which spectroscopic methods are most effective for structural characterization?

Answer:

- ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC). Fluorine atoms cause splitting in adjacent protons; ¹⁹F NMR resolves diastereotopic fluorines .

- X-ray Crystallography : Use SHELXL for refinement. The difluorocyclohexyl group’s chair conformation can be confirmed via anisotropic displacement parameters .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M+Cl]⁻ adducts).

Advanced Research Questions

Q. How can conformational dynamics of the difluorocyclohexyl group affect biological activity?

Answer: The chair-to-boat transition of the cyclohexyl ring influences binding affinity. Methods to study this:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ring flipping under physiological conditions (e.g., 310 K, aqueous solvent).

- Low-Temperature NMR : Slow conformational exchange at 200 K resolves distinct chair conformers .

- SAR Studies : Compare activity of rigid analogs (e.g., locked cyclohexane derivatives) to assess flexibility-activity relationships.

Q. What strategies resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies:

- Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 vs. CHO-K1) and validate via IC₅₀ reproducibility.

- HPLC-Purified Batches : Ensure >99% purity via reverse-phase chromatography to exclude confounding byproducts .

- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition assays) using fixed/random-effects models to identify outliers.

Table 2 : Example Biological Data Comparison

| Study | Assay Type | IC₅₀ (nM) | Purity (%) |

|---|---|---|---|

| A | Kinase Inhibition | 12 ± 2 | 98 |

| B | Cell Viability | 45 ± 10 | 85 |

Q. How can in silico methods predict pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The dihydrochloride salt’s solubility can be modeled via COSMO-RS .

- Docking Studies : Autodock Vina or Schrödinger Glide simulates interactions with targets (e.g., GPCRs). Fluorine atoms may enhance binding via halogen bonds .

Q. What are the challenges in analyzing fluorine-containing intermediates during synthesis?

Answer:

- ¹⁹F NMR Limitations : Overlapping signals from regioisomers require decoupling or 2D ¹H-¹⁹F HOESY for spatial assignment.

- Stability Issues : Fluorinated intermediates may hydrolyze under acidic conditions; monitor via in situ IR spectroscopy for C-F bond integrity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.